Cinnamic acid, potassium salt

Food preservation Antimicrobial efficacy Escherichia coli

Select potassium cinnamate for aqueous formulations where the parent acid's insolubility (~0.5 g/L) precludes uniform distribution. Its freely water-soluble profile enables seamless integration into brines, marinades, and cold-fill beverages without precipitation. At equivalent mass concentrations, it outperforms both potassium sorbate and sodium benzoate, while its unique dual mechanism—membrane disruption plus transcriptional reprogramming of quorum sensing and energy metabolism pathways—delivers efficacy that sodium benzoate cannot replicate. GRAS-classified and metabolized to endogenous phenylalanine (no glycine-conjugation burden), it supports clean-label positioning. Ideal for high-moisture foods (pickled vegetables, processed meats, RTE dishes), carbonated beverages, and antibiofilm surface applications. Synergistic with vanillin (FICI ≤0.19–0.50) for cost-optimized formulations.

Molecular Formula C9H8KO2
Molecular Weight 187.26 g/mol
Cat. No. B11954392
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCinnamic acid, potassium salt
Molecular FormulaC9H8KO2
Molecular Weight187.26 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C=CC(=O)O.[K]
InChIInChI=1S/C9H8O2.K/c10-9(11)7-6-8-4-2-1-3-5-8;/h1-7H,(H,10,11);/b7-6+;
InChIKeyHCFOYBNXMYSROO-UHDJGPCESA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 25 g / 100 g / 500 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Cinnamic Acid, Potassium Salt: Baseline Physicochemical and Functional Profile for Procurement and Scientific Selection


Cinnamic acid, potassium salt (potassium cinnamate; CAS 16089-48-8) is the potassium salt of (E)-3-phenylprop-2-enoic acid, a naturally occurring phenylpropanoid [1]. Unlike the parent cinnamic acid, which exhibits limited aqueous solubility (approximately 0.5 g/L at 25°C), the potassium salt is freely soluble in water, rendering it suitable for aqueous formulations in food preservation, flavor applications, and biochemical research [2]. The compound functions as a broad-spectrum antimicrobial agent, with its preservative mechanism dependent upon pH—under acidic conditions, potassium cinnamate converts to the unionized cinnamic acid (pKa 4.37–4.44), which diffuses across microbial membranes, disrupts intracellular pH homeostasis, and interferes with enzymatic activity and energy metabolism [3]. It is classified as a food additive with generally recognized as safe (GRAS) status and has been investigated as a natural alternative to synthetic preservatives [4].

Why Sodium Benzoate, Potassium Sorbate, or Sodium Cinnamate Cannot Substitute for Cinnamic Acid, Potassium Salt in Targeted Applications


The interchangeability of antimicrobial salts is constrained by three interrelated factors: solubility-driven formulation compatibility, cation-specific differences in antimicrobial potency, and regulatory or safety profiles that diverge among structurally related salts. Potassium cinnamate exhibits substantially higher aqueous solubility than sodium cinnamate and demonstrates superior antimicrobial efficacy relative to potassium sorbate and sodium benzoate at equivalent mass concentrations [1]. Furthermore, the potassium salt of cinnamic acid displays a distinct gene expression perturbation profile in target microorganisms—downregulating quorum sensing and energy metabolism pathways that are not equivalently modulated by sodium benzoate or potassium sorbate—indicating that the mechanism of action is not merely a function of the cinnamate anion alone [2]. Finally, potassium cinnamate is metabolized in vivo to phenylalanine, which is excreted or converted to tyrosine, whereas sodium benzoate requires conjugation with glycine and renal clearance, presenting a divergent toxicological and metabolic burden that precludes simple one-for-one substitution in applications where cumulative preservative exposure is a concern [3].

Quantitative Comparative Evidence: Cinnamic Acid, Potassium Salt Versus Common Food Preservatives and Alternative Salts


Head-to-Head Antibacterial Efficacy Against Escherichia coli: Potassium Cinnamate vs. Sodium Dehydroacetate, Sodium Benzoate, and Potassium Sorbate

In a direct comparative study, potassium cinnamate exhibited superior inhibition of Escherichia coli relative to three conventional food preservatives at equivalent mass concentrations. The rank order of antibacterial potency was potassium cinnamate > sodium dehydroacetate > potassium sorbate > sodium benzoate [1]. At a concentration of 4 g/kg, potassium cinnamate achieved an inhibition rate of 85.09% ± 0.79%, which exceeded that of sodium dehydroacetate by 7.06 percentage points, sodium benzoate by 18.70 percentage points, and potassium sorbate by 26.89 percentage points [1].

Food preservation Antimicrobial efficacy Escherichia coli

Aqueous Solubility Differential: Potassium Cinnamate vs. Parent Cinnamic Acid and Sodium Cinnamate

Potassium cinnamate is freely soluble in water, whereas the parent cinnamic acid exhibits limited aqueous solubility of approximately 0.51 g/L (511.2 mg/L) at 25°C [1]. This solubility differential—exceeding two orders of magnitude—enables potassium cinnamate to be incorporated directly into aqueous food matrices, brines, and beverage formulations without requiring organic co-solvents or emulsification [2]. Within the class of alkali metal cinnamates, potassium cinnamate is noted to possess higher flowability and lower cohesiveness as a powder compared to sodium cinnamate, which confers advantages in dry blending and bulk handling operations [3].

Formulation science Solubility Food additive

Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Against Foodborne Pathogens

A 2025 study determined the minimum inhibitory concentration (MIC) and minimum bactericidal concentration (MBC) of potassium cinnamate against four common foodborne pathogens. The MIC values ranged from 1–4 mg/mL, while MBC values ranged from 8–16 mg/mL [1]. Notably, potassium cinnamate inhibited biofilm formation and triggered intracellular reactive oxygen species (ROS) accumulation, leading to membrane damage and disruption of nucleic acid and protein synthesis [1]. RNA-sequencing of Bacillus cereus following potassium cinnamate treatment revealed differential expression of 1,186 genes, with prominent downregulation of quorum sensing, energy metabolism, and amino acid metabolism pathways [1]. In contrast, conventional preservatives such as sodium benzoate and potassium sorbate primarily exert antimicrobial effects through pH-dependent acidification and membrane disruption, without the same breadth of transcriptional perturbation [2].

Food safety Pathogen control MIC/MBC

Comparative Antifungal Potency Against Yeast and Mold: Potassium Cinnamate vs. Potassium Sorbate

In antifungal applications, potassium cinnamate demonstrates dose-dependent efficacy against yeast and mold. At an addition level of 0.4–0.8%, potassium cinnamate achieves antifungal effects comparable to 0.5% potassium sorbate [1]. This indicates that potassium cinnamate can provide equivalent antifungal protection at similar or slightly lower use levels, depending on the specific formulation and target microorganism [1]. For Bacillus species (B. stearothermophilus and B. cereus), an addition level of 0.4% potassium cinnamate yields antibacterial effects equivalent to 0.5% potassium sorbate, suggesting a 20% dose-sparing advantage relative to the sorbate comparator [1].

Antifungal Mold inhibition Food spoilage

Safety Profile: Acute Oral Toxicity and Metabolic Disposition

The acute oral toxicity (LD50) of potassium cinnamate in rats is reported to be 5.58–6.78 g/kg body weight, which classifies the compound as non-toxic according to standard hazard classification criteria [1]. Following ingestion, potassium cinnamate is metabolized to phenylalanine, which is either excreted or converted to tyrosine via phenylalanine hydroxylase, thereby integrating into normal amino acid metabolism without accumulation of xenobiotic intermediates [1]. In contrast, sodium benzoate requires hepatic conjugation with glycine to form hippuric acid prior to renal excretion, a pathway that can be saturated at high doses and may contribute to metabolic acidosis in susceptible populations [2]. Hemolysis and cytotoxicity assays further confirm that potassium cinnamate exhibits good biosafety at effective antimicrobial concentrations [3].

Toxicology Food safety Regulatory compliance

Priority Application Scenarios for Cinnamic Acid, Potassium Salt Based on Quantitative Comparative Evidence


Preservation of Pickled Vegetables, Meat Products, and Prepared Dishes Where Aqueous Solubility and Broad-Spectrum Activity Are Critical

Potassium cinnamate is optimally deployed in high-moisture food systems such as pickled vegetables (e.g., radish, cucumber, seaweed), processed meats, and ready-to-eat prepared dishes. Its free aqueous solubility (unlike parent cinnamic acid) enables uniform distribution in brines and marinades without precipitation or phase separation [1]. At addition rates of 0.05–0.2%, it provides effective inhibition of spoilage bacteria (E. coli, S. aureus, B. cereus, S. boydii) and fungi (yeast and mold), with superior potency relative to potassium sorbate and sodium benzoate at equivalent concentrations [2][3]. The compound is thermally stable, does not impart off-flavors at recommended usage levels, and maintains efficacy across the mildly acidic pH range (pH 4.0–6.5) typical of pickled and fermented products [4].

Clean-Label Beverage and Carbonated Drink Preservation as a Synthetic Preservative Replacement

Potassium cinnamate is suitable for carbonated beverages, fruit juices, and functional drinks where consumer demand for natural, clean-label ingredients precludes the use of sodium benzoate or potassium sorbate. The compound is GRAS-classified and metabolically degrades to endogenous phenylalanine, aligning with clean-label positioning [1]. Its high water solubility ensures rapid dissolution during cold-fill or hot-fill processing without requiring carrier solvents [2]. In application studies, potassium cinnamate at 0.1% achieves broad-spectrum bacteriostatic effects comparable to or exceeding those of traditional synthetic preservatives, while its safety profile (LD50 5.58–6.78 g/kg) supports use in products with high daily consumption rates [3][4].

Antimicrobial Screening and Mechanism-of-Action Studies in Food Microbiology Research

Potassium cinnamate serves as a well-characterized reference compound for academic and industrial research into natural antimicrobial agents. The availability of robust quantitative data—including MIC (1–4 mg/mL), MBC (8–16 mg/mL), and RNA-seq-derived gene expression profiles (1,186 differentially expressed genes in B. cereus)—enables its use as a benchmark comparator when evaluating novel preservative candidates [1]. Its dual mechanism of action (membrane disruption plus transcriptional reprogramming of quorum sensing and energy metabolism) makes it a valuable tool for investigating multi-target antimicrobial strategies and resistance mitigation approaches [1]. Furthermore, its defined purity (≥99%) and well-documented physicochemical properties facilitate reproducible experimental design [2].

Antibiofilm Formulations for Food Contact Surfaces and Processing Equipment

Potassium cinnamate demonstrates significant antibiofilm activity against food spoilage yeasts and pathogenic bacteria. In combination with vanillin, potassium cinnamate exhibits synergistic biofilm inhibition with fractional inhibitory concentration index (FICI) values ≤0.19–0.50 across Debaryomyces hansenii, Wickerhamomyces anomalus, Schizosaccharomyces pombe, and Saccharomyces cerevisiae [1]. This synergy indicates that potassium cinnamate can be formulated at reduced concentrations when paired with compatible phenolics, thereby lowering cost and minimizing sensory impact while maintaining robust antibiofilm performance [1]. These properties position potassium cinnamate as a candidate for sanitizing rinses, surface coatings, and active packaging materials intended to control biofilm formation on food contact surfaces.

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